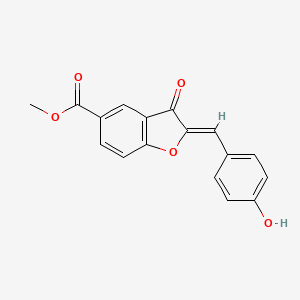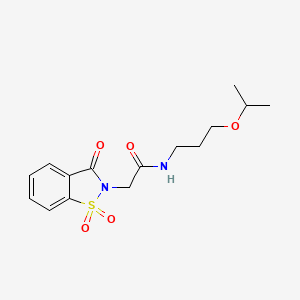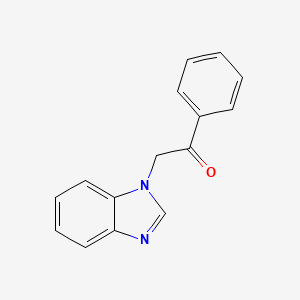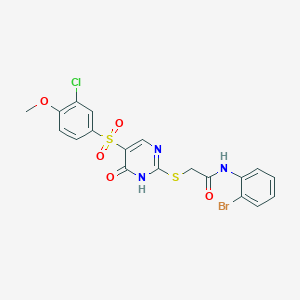![molecular formula C25H22FN3O5S B11423030 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11423030.png)
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide is a benzimidazole derivative known for its potential therapeutic applications. This compound has shown promise in various scientific research fields, particularly in the treatment of methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Preparation Methods
The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide involves several steps. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Investigated for its effects on oxidative stress and inflammation.
Mechanism of Action
The compound exerts its effects by targeting oxidative stress and inflammatory pathways. It downregulates the mRNA expression of tumor necrosis factor-α, cyclooxygenase-2, interleukin-6, IL-1β, and nuclear factor-κB, while upregulating IL-10 expression . This modulation of inflammatory markers helps in reducing inflammation and oxidative stress.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide: Known for its mucoprotective effects.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Exhibits antioxidant and antimicrobial potential.
Methacetin: Another compound with a similar structural framework.
2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(4-fluorophenyl)acetamide stands out due to its specific application in reducing methotrexate-induced intestinal mucositis and its unique mechanism of action involving the modulation of inflammatory pathways.
Properties
Molecular Formula |
C25H22FN3O5S |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[2,4-bis(4-methoxyphenyl)-1H-imidazol-5-yl]sulfonyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H22FN3O5S/c1-33-20-11-3-16(4-12-20)23-25(29-24(28-23)17-5-13-21(34-2)14-6-17)35(31,32)15-22(30)27-19-9-7-18(26)8-10-19/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
LUBIHPLVDDJONX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11422953.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11422960.png)
![ethyl 1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11422961.png)

![1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11422972.png)

![methyl 4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11422980.png)

![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11422989.png)

![Methyl 4-({[3-cyclohexyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11423001.png)
![8-(4-bromophenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423002.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11423005.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B11423006.png)
